molecular formula C22H28N4O4 B11341543 (5Z)-5-{1-acetyl-5-[4-(propan-2-yl)phenyl]pyrazolidin-3-ylidene}-3-butyl-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5Z)-5-{1-acetyl-5-[4-(propan-2-yl)phenyl]pyrazolidin-3-ylidene}-3-butyl-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B11341543
M. Wt: 412.5 g/mol
InChI Key: PPWZNFLSFAXFME-UHFFFAOYSA-N
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Description

The compound 5-{1-ACETYL-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-3-BUTYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic molecule that features a combination of pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-ACETYL-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-3-BUTYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring. Key reagents include acetylating agents, isopropyl phenyl derivatives, and various catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-{1-ACETYL-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-3-BUTYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-{1-ACETYL-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-3-BUTYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-{1-ACETYL-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-3-BUTYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

5-[2-acetyl-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-5-yl]-1-butyl-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C22H28N4O4/c1-5-6-11-25-21(29)19(20(28)23-22(25)30)17-12-18(26(24-17)14(4)27)16-9-7-15(8-10-16)13(2)3/h7-10,13,18,29H,5-6,11-12H2,1-4H3,(H,23,28,30)

InChI Key

PPWZNFLSFAXFME-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)C2=NN(C(C2)C3=CC=C(C=C3)C(C)C)C(=O)C)O

Origin of Product

United States

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